1,5-Naphthalenedisulfonic acid, sodium salt

Overview

Description

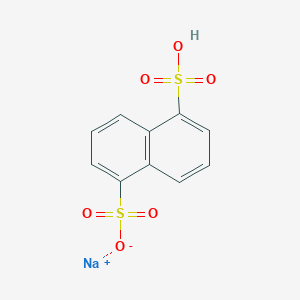

1,5-Naphthalenedisulfonic acid, sodium salt is an organic compound with the chemical formula C10H6Na2O6S2. It is commonly known as Acid Orange 7 and is widely used in various industries such as textile, paper, and leather. The compound is also used in scientific research as a pH indicator and a fluorescent probe.

Mechanism Of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, sodium salt is based on its ability to bind to biological molecules such as proteins and nucleic acids. The compound is known to bind to the hydrophobic regions of proteins and has been reported to induce protein aggregation. This property has been exploited in the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biochemical And Physiological Effects

1,5-Naphthalenedisulfonic acid, sodium salt has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1,5-Naphthalenedisulfonic acid, sodium salt in lab experiments include its strong fluorescent emission, pH sensitivity, and ability to bind to biological molecules. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 1,5-Naphthalenedisulfonic acid, sodium salt in scientific research. One area of interest is the development of protein aggregation inhibitors for the treatment of neurodegenerative diseases. Another area of research is the development of fluorescent probes for imaging and detection of biological molecules. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

Conclusion

In conclusion, 1,5-Naphthalenedisulfonic acid, sodium salt is a versatile compound that has numerous applications in various industries and scientific research. Its ability to bind to biological molecules and its strong fluorescent emission make it a valuable tool in the study of biological processes. However, its potential toxicity and the need for careful handling and disposal must be taken into consideration. The compound's numerous biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, sodium salt is extensively used in scientific research as a pH indicator and a fluorescent probe. The compound has a strong fluorescent emission at 520 nm when excited at 480 nm, making it useful in various applications such as imaging and detection of biological molecules. It is also used as a pH indicator in biochemical assays and has been used to study the pH-dependent conformational changes of proteins.

properties

CAS RN |

14455-34-6 |

|---|---|

Product Name |

1,5-Naphthalenedisulfonic acid, sodium salt |

Molecular Formula |

C10H7NaO6S2 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

sodium;5-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |

InChI Key |

KUCYYPJWOURRRA-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |

Other CAS RN |

14455-34-6 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

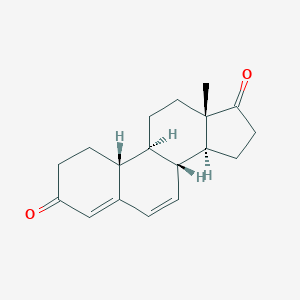

![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)